Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl acetate under acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with various molecular targets and pathways. The formyl group and the pyrrole ring can participate in hydrogen bonding and π-π interactions, which may influence its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is unique due to the presence of both an ethyl group and a formyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 1-ethyl-2-formylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-10-5-4-7(8(10)6-11)9(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
XBNXCKAGWNMOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C(=O)OC |
Origin of Product |
United States |
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